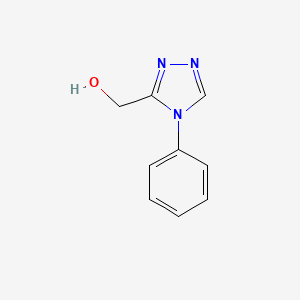![molecular formula C21H16F2N2O3S B2665223 (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one CAS No. 1798428-66-6](/img/structure/B2665223.png)
(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one is a complex organic molecule characterized by its unique structure, which includes a difluoromethoxyphenyl group and a tetracyclic core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and functional group modifications, to form the final tetracyclic structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form corresponding oxides.
- Reduction : Reduction reactions can modify the functional groups, leading to different derivatives.
- Substitution : The difluoromethoxyphenyl group can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one has several scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Dichloroaniline : An aniline derivative with two chlorine atoms, used in dye and herbicide production .
- Flavin-Dependent Halogenases : Enzymes that achieve regioselectivity through electrophilic aromatic substitution .
Uniqueness: (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one stands out due to its unique tetracyclic structure and the presence of a difluoromethoxyphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(13E)-13-[[4-(difluoromethoxy)phenyl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S/c1-21-11-15(14-4-2-3-5-16(14)28-21)25-18(26)17(29-20(25)24-21)10-12-6-8-13(9-7-12)27-19(22)23/h2-10,15,19H,11H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELRCHYMJMIIBZ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(C=C5)OC(F)F)SC4=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC=C(C=C5)OC(F)F)/SC4=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2665142.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylpropane-1-sulfonamide](/img/structure/B2665143.png)


![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2665149.png)
![N-(2,3-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2665152.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2665154.png)

![3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride](/img/structure/B2665158.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)

![N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2665161.png)
![N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B2665162.png)

